

Palm11-PrRP31 Outperforms Natural PrRP31 in Stability and Efficacy

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Compound of Interest

Compound Name: *palm11-PrRP31*

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A comprehensive analysis of preclinical data reveals that the lipidized analog, **palm11-PrRP31**, demonstrates superior stability and enhanced therapeutic effects compared to its natural counterpart, Prolactin-Releasing Peptide 31 (PrRP31). These advantages are particularly evident in its anti-inflammatory, anti-obesity, and neuroprotective properties, positioning it as a promising candidate for further drug development.

Natural PrRP31 is an anorexigenic neuropeptide involved in regulating food intake and energy balance.[1][2][3][4][5][6] However, its therapeutic potential is limited by its short half-life. To overcome this, a palmitoylated analog, **palm11-PrRP31**, was designed.[2][3][4][5] This modification involves attaching a palmitoyl group to the 11th amino acid, which enhances its stability and allows it to act centrally even after peripheral administration.[1][2][3][4][5][7]

Enhanced Receptor Binding and Signaling Pathway Activation

In vitro studies have demonstrated that palmitoylation significantly increases the binding affinity of PrRP31 to its primary receptors, GPR10 and neuropeptide FF receptor 2 (NPFF-R2).[8][9] This enhanced binding translates to more potent activation of downstream signaling pathways crucial for cellular survival and function.

Ligand	Receptor	Effect on Signaling Pathway	Reference
Natural PrRP31	GPR10	Activates PI3K/Akt and ERK-CREB pathways	[10]
palm11-PrRP31	GPR10, NPFF-R2, NPFF-R1	Potently activates PI3K/Akt, ERK, and CREB pathways	[8][10]
NPFF-R1	Does not activate JNK, p38, c-Jun, c-Fos, or CREB pathways	[8]	

A key study in SH-SY5Y neuroblastoma cells showed that both natural PrRP31 and **palm11-PrRP31** significantly increased the phosphorylation of Akt, a key protein in the PI3K/Akt survival pathway.[10] Specifically, PrRP31 increased the level of phosphorylated Akt (p-Akt) by 53%, while **palm11-PrRP31** increased it by 48%.[10]

Superior Anti-Inflammatory Effects

In a rat model of lipopolysaccharide (LPS)-induced acute inflammation, **palm11-PrRP31** exhibited potent anti-inflammatory effects, whereas natural PrRP31 had a minimal impact.[1] **Palm11-PrRP31** was shown to mitigate weight loss and anorexia associated with inflammation and significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF α).[1] Furthermore, it attenuated the expression of components of the Toll-like receptor 4 (TLR4) signaling pathway in the liver, a key pathway in the inflammatory response to LPS.[1]

Treatment Group	Effect on Pro-inflammatory Cytokines (e.g., TNF α , IL-6)	Effect on TLR4 Signaling Pathway	Reference
LPS + Saline	Increased	Activated	[1]
LPS + Natural PrRP31	Minimal Impact	Not specified	[1]
LPS + palm11-PrRP31	Significantly Reduced	Attenuated	[1]

Potent Anti-Obesity and Antidiabetic Properties

Numerous preclinical studies in models of diet-induced obesity have highlighted the strong anti-obesity and glucose-lowering properties of **palm11-PrRP31**.^{[2][3][4][7]} Chronic peripheral administration of **palm11-PrRP31** in obese rats led to a significant decrease in body weight and food intake.^{[2][5][11]} It also improved glucose tolerance, a key factor in managing type 2 diabetes.^{[2][4][7]} In contrast, natural PrRP31 administered peripherally does not show these anorexigenic effects.^{[1][6]}

Treatment	Effect on Body Weight in Obese Models	Effect on Food Intake in Obese Models	Effect on Glucose Tolerance	Reference
Natural PrRP31 (peripheral admin.)	No significant effect	No significant effect	Not specified	[1][6]
palm11-PrRP31 (peripheral admin.)	Significant decrease	Significant decrease	Improved	[2][4][7][11]

Experimental Protocols

In Vitro Signaling Pathway Activation

- Cell Line: Human neuroblastoma cell line SH-SY5Y.[10]
- Treatment: Cells were incubated with either natural PrRP31 or **palm11-PrRP31** at a final concentration of 1×10^{-5} M for 8 minutes at 37°C.[10] A medium-only control was also included.[10]
- Analysis: Cell lysates were subjected to immunoblotting to measure the levels of total and phosphorylated proteins in the PI3K/Akt and ERK-CREB signaling pathways.[10] Activation was expressed as the ratio of the phosphorylated protein to the total amount of the protein, normalized to a loading control (GAPDH).[10]

LPS-Induced Acute Inflammation in Rats

- Animal Model: Male Wistar rats.
- Induction of Inflammation: A single intraperitoneal (IP) injection of lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.[1]
- Treatment: In one experiment, rats were pretreated with **palm11-PrRP31** (5 mg/kg, IP) 30 minutes before the LPS injection.[1] In a separate experiment, the effect of natural PrRP31 was evaluated.[1] Control groups received saline.
- Analysis: Body weight, food intake, and plasma and tissue levels of various cytokines and chemokines were measured at different time points post-LPS administration.[1] Protein expression levels of components of the TLR4 signaling pathway in the liver were determined by immunoblotting.[1]

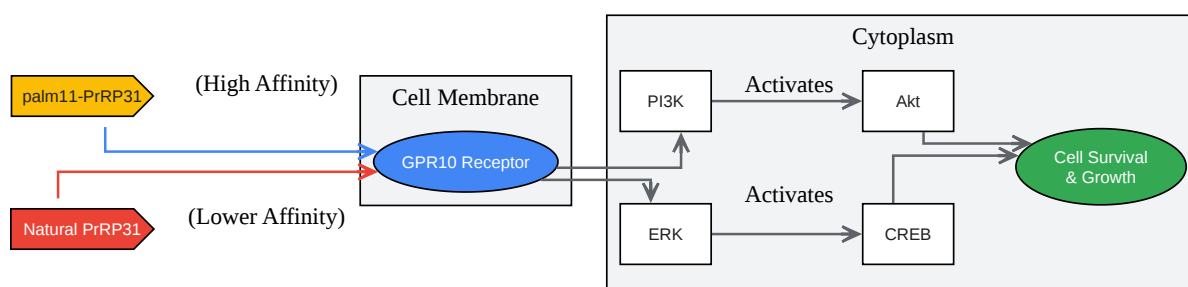
Diet-Induced Obesity and Glucose Tolerance in Rats

- Animal Model: Wistar Kyoto (WKY) rats fed a high-fat diet for 52 weeks to induce obesity and glucose intolerance.[2][4]
- Treatment: Obese rats were treated for 6 weeks with either **palm11-PrRP31** (5 mg/kg, IP daily) or a vehicle control.[2][4][5]
- Analysis: Body weight and food intake were monitored throughout the treatment period.[2][5] [12] An oral glucose tolerance test was performed at the end of the experiment to assess

glucose metabolism.[12] Plasma levels of hormones like insulin and leptin, as well as various metabolites, were measured.[2][4][7]

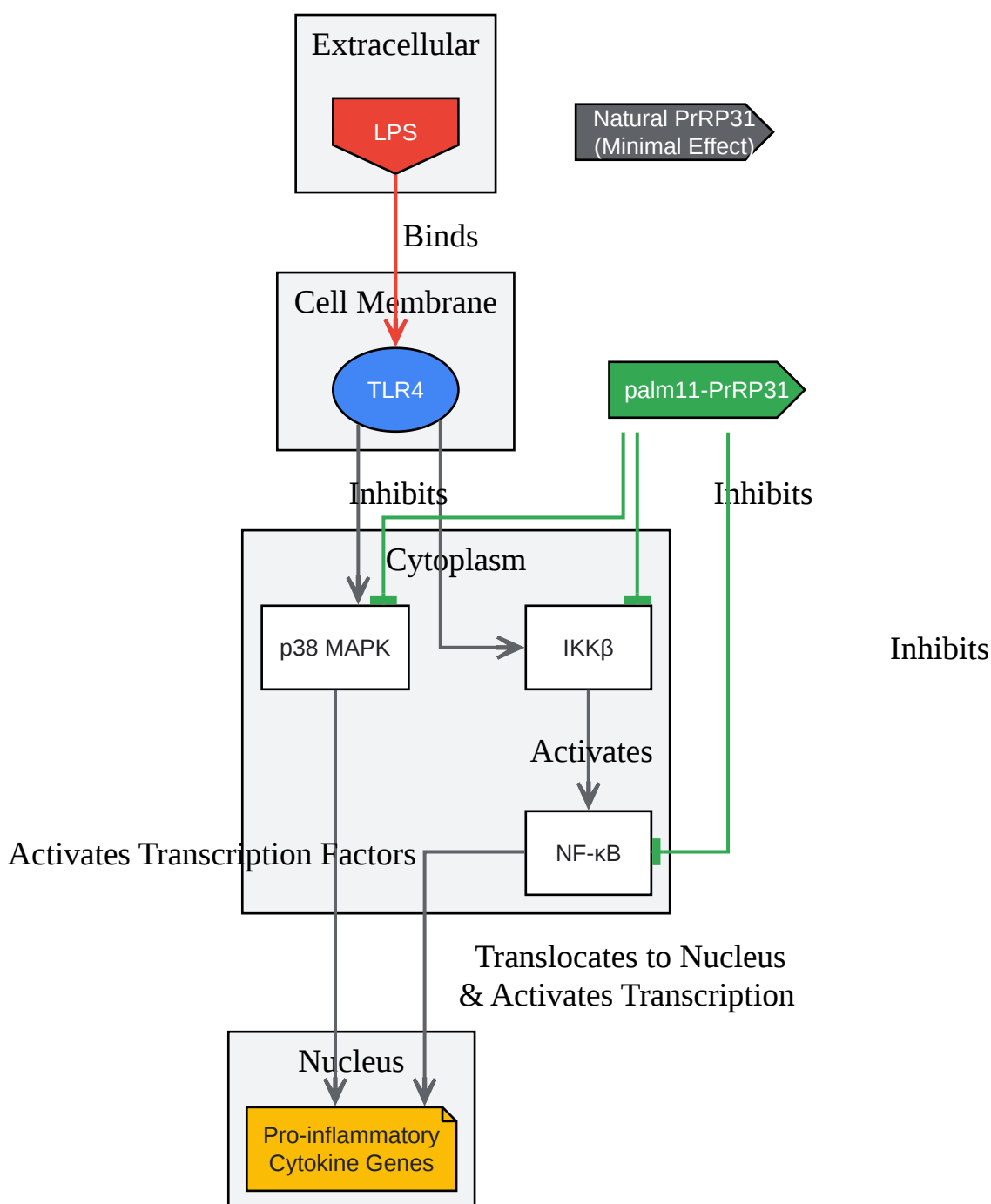
Visualizing the Molecular Mechanisms

The enhanced efficacy of **palm11-PrRP31** can be attributed to its ability to potently activate key cellular signaling pathways.



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Caption: Activation of GPR10 by PrRP31 analogs leading to cell survival.



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Caption: **palm11-PrRP31** inhibits LPS-induced inflammatory signaling.

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